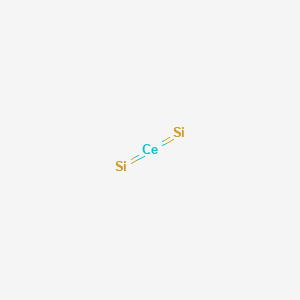
Cerium silicide
Overview
Description
Cerium silicide is a compound formed by the combination of cerium and silicon. It is represented by the chemical formula CeSi₂. This compound is known for its unique properties, including high melting point, good electrical conductivity, and resistance to oxidation. These properties make it a valuable material in various industrial and scientific applications.
Mechanism of Action
Target of Action
Cerium silicide (CeSi2) primarily targets silicon-based substrates . It is often used in the formation of thin films on these substrates . The compound interacts with the substrate to form a protective coating , which is particularly useful in applications such as oxidation resistance .
Mode of Action
The mode of action of CeSi2 involves the formation of a protective coating on silicon-based substrates . This is achieved through a process known as electron evaporation under ultrahigh vacuum conditions . The compound is deposited in alternating layers with silicon, forming a multilayer film . This film then undergoes isothermal, rapid thermal annealing to react and form CeSi2 .
Biochemical Pathways
material science and engineering applications . Its primary function is to form a protective coating on silicon-based substrates, thereby enhancing their oxidation resistance .
Pharmacokinetics
Theformation and stability of CeSi2 coatings can be influenced by factors such as the temperature and duration of annealing , as well as the thickness of the deposited layers .
Result of Action
The result of CeSi2 action is the formation of a protective, oxidation-resistant coating on silicon-based substrates . This coating is composed of multiple layers, including a TiSi2 outer layer, a TiSi middle layer, a Ti5Si4 inner layer, and a 1-2 μm thick Ti5Si3 interdiffusion zone . The coating shows improved oxidation resistance compared to both the uncoated alloy and the pure silicide coating .
Action Environment
The action of CeSi2 is influenced by several environmental factors. The temperature of the substrate during deposition and annealing can significantly affect the formation and stability of the CeSi2 coating . Additionally, the vacuum conditions during electron evaporation also play a crucial role . Finally, the choice of activators and the concentration of CeO2 in the pack can influence the structure of the resulting coating .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium silicide can be synthesized through several methods, including solid-state reactions, chemical vapor deposition, and mechanical alloying. One common method involves the reaction of cerium and silicon powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures ranging from 1200°C to 1500°C.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces. The process involves mixing cerium and silicon powders in stoichiometric ratios and heating them in a controlled environment to prevent oxidation. The resulting product is then cooled and ground into a fine powder for various applications.
Chemical Reactions Analysis
Types of Reactions: Cerium silicide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures, forming cerium oxide and silicon dioxide.
Reduction: Reduction reactions involving this compound typically require strong reducing agents such as hydrogen gas.
Substitution: Substitution reactions can occur when this compound reacts with other elements or compounds, replacing silicon or cerium atoms.
Major Products Formed:
Oxidation: Cerium oxide (CeO₂) and silicon dioxide (SiO₂).
Reduction: Elemental cerium and silicon.
Substitution: Various cerium and silicon-containing compounds, depending on the reactants used.
Scientific Research Applications
Cerium silicide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: this compound nanoparticles are explored for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Research is ongoing to investigate the potential of this compound in cancer treatment and other therapeutic applications.
Industry: this compound is used in the production of high-temperature coatings, thermoelectric materials, and electronic devices.
Comparison with Similar Compounds
- Lanthanum silicide (LaSi₂)
- Neodymium silicide (NdSi₂)
- Praseodymium silicide (PrSi₂)
Cerium silicide stands out due to its unique combination of properties and its wide range of applications in scientific research and industry.
Properties
InChI |
InChI=1S/Ce.2Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHYVSKDMXEWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Ce]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeSi2 | |
| Record name | cerium silicide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12014-85-6 | |
| Record name | Cerium silicide (CeSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12014-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerium silicide (CeSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium silicide (CeSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


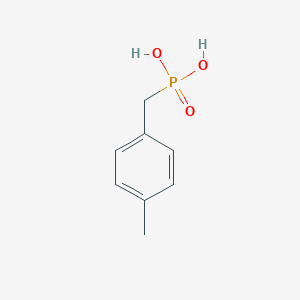
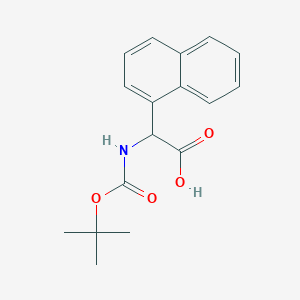
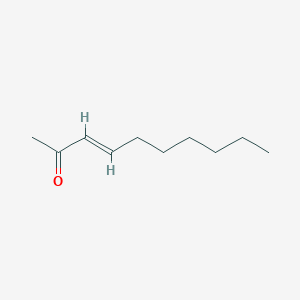
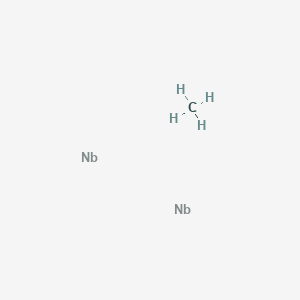
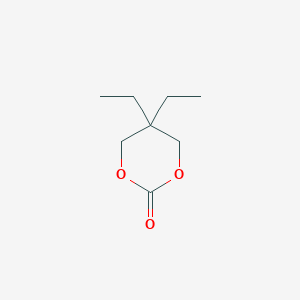
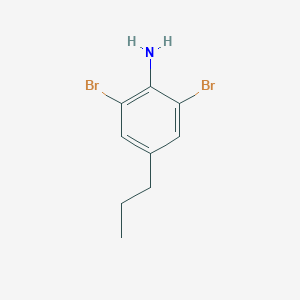
![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)
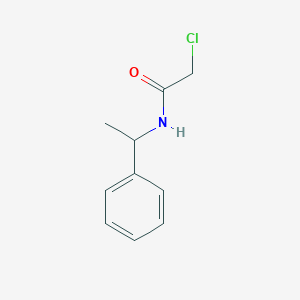

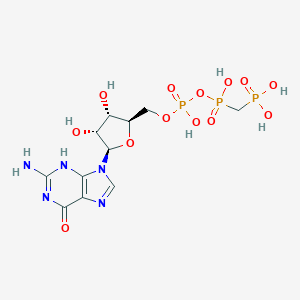


![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)

